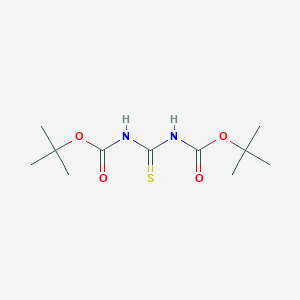

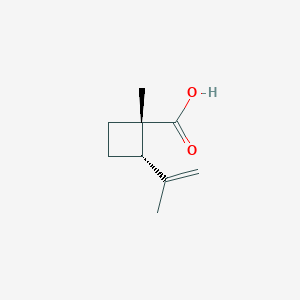

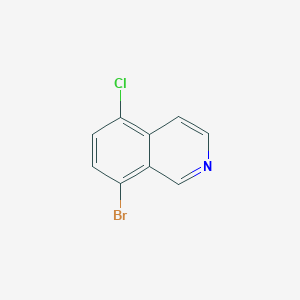

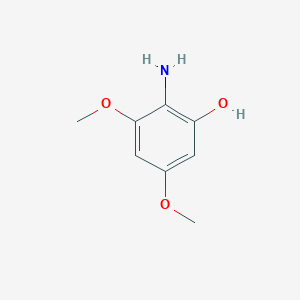

![molecular formula C7H5N3O B152815 吡啶并[2,3-b]哒嗪-6(5H)-酮 CAS No. 35808-45-8](/img/structure/B152815.png)

吡啶并[2,3-b]哒嗪-6(5H)-酮

描述

Pyrido[2,3-b]pyrazin-6(5H)-one is a heterocyclic compound that is part of a broader class of pyrazine derivatives. These compounds are characterized by the presence of nitrogen atoms in the ring structure, which significantly influences their chemical properties and potential applications, particularly in the field of crystal engineering and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazin-6(5H)-one derivatives can be achieved through various methods. One efficient approach is the palladium-catalyzed heteroannulation process, which involves the reaction of N-(3-chloropyrazin-2-yl)-methanesulfonamide with terminal alkynes to yield substituted pyrrolo[2,3-b]pyrazines after deprotection . Another method includes a one-pot, three-component synthesis that utilizes isocyanides, dialkyl acetylenedicarboxylates, and N-(2-heteroaryl)amides to form the desired heterocyclic compounds . Additionally, thermal cyclization of pyrazinylhydrazones has been reported to produce various substituted 5H-pyrrolo[2,3-b]pyrazines .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often elucidated using X-ray crystallography. For instance, the crystal structures of pyrazinic acid and its isomeric methylpyrazine carboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are crucial for self-assembly in crystal structures . Single-crystal X-ray analysis has also been used to confirm the structure of bridgehead bicyclic heterocyclic compounds .

Chemical Reactions Analysis

Pyrazine derivatives participate in various chemical reactions due to their reactive sites. For example, the condensation of certain reactants with 2,3-diaminopyridines leads to the formation of a new heterocyclic ring system, such as the 6H-indeno[1,2-b]pyrido[3,2-e]pyrazines . The reactivity of these compounds allows for further chemical modifications and the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the ability to form hydrogen bonds contribute to their unique characteristics. For example, the carboxylic acid group in pyrazine monocarboxylic acids forms an O-H...N hydrogen bond, while in pyrazine dicarboxylic acids, it forms an O-H...O hydrogen bond with water . These hydrogen bonding patterns are significant for understanding the solubility, stability, and reactivity of these compounds.

Relevant Case Studies

Several studies have explored the potential applications of pyrazine derivatives in medicinal chemistry. A series of chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. Compounds with promising activity were identified, and molecular docking studies were conducted to understand their interactions with biological targets . These findings highlight the importance of pyrazine derivatives in drug discovery and development.

科学研究应用

Electrochemical DNA Sensing

- Summary of Application : Pyrido[2,3-b]pyrazin-6(5H)-one derivatives have been used in electrochemical sensing of DNA .

- Methods of Application : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results or Outcomes : The compounds showed remarkable contributions towards electrochemical DNA sensing .

Nonlinear Optical (NLO) Properties

- Summary of Application : Pyrido[2,3-b]pyrazin-6(5H)-one derivatives have shown very remarkable contributions towards NLO technological applications .

- Methods of Application : Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .

- Results or Outcomes : The highest average polarizability 〈 α 〉, first (βtot) and second 〈 γ 〉 hyper-polarizabilities values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

Organic Light Emitting Diodes (OLEDs)

- Summary of Application : Pyrido[2,3-b]pyrazin-6(5H)-one has been used in the design and synthesis of full-color fluorescent materials for high-performance OLEDs .

- Methods of Application : A new tailor-made fluorescent core (pyrido [2,3- b ]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido [2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

- Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

安全和危害

The safety information for Pyrido[2,3-b]pyrazin-6(5H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

5H-pyrido[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCASACLSNTYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541527 | |

| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-6(5H)-one | |

CAS RN |

35808-45-8 | |

| Record name | Pyrido[2,3-b]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

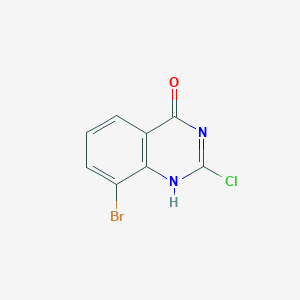

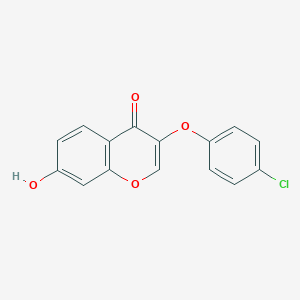

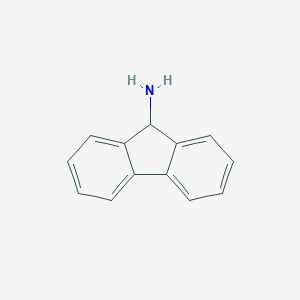

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)